molecular formula C14H14O4 B4342296 Methyl 5-[(2-methylphenoxy)methyl]furan-2-carboxylate

Methyl 5-[(2-methylphenoxy)methyl]furan-2-carboxylate

Cat. No.: B4342296
M. Wt: 246.26 g/mol
InChI Key: IXMASBUGINHXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(2-methylphenoxy)methyl]-2-furoate is an organic compound that belongs to the class of furoates It is characterized by a furan ring substituted with a methyl ester group and a 2-methylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2-methylphenoxy)methyl]furan-2-carboxylate typically involves the reaction of 2-methylphenol with a suitable furan derivative. One common method is the esterification of 5-hydroxymethyl-2-furoic acid with 2-methylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2-methylphenoxy)methyl]-2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenoxy derivatives .

Scientific Research Applications

Methyl 5-[(2-methylphenoxy)methyl]-2-furoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-[(2-methylphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(3-methylphenoxy)methyl]-2-furoate
  • Methyl 5-[(4-methylphenoxy)methyl]-2-furoate
  • Methyl 5-[(2-ethylphenoxy)methyl]-2-furoate

Uniqueness

Methyl 5-[(2-methylphenoxy)methyl]-2-furoate is unique due to the specific positioning of the methyl group on the phenoxy moiety. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 5-[(2-methylphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-10-5-3-4-6-12(10)17-9-11-7-8-13(18-11)14(15)16-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMASBUGINHXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-[(2-methylphenoxy)methyl]furan-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-[(2-methylphenoxy)methyl]furan-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-[(2-methylphenoxy)methyl]furan-2-carboxylate
Reactant of Route 4
Methyl 5-[(2-methylphenoxy)methyl]furan-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-[(2-methylphenoxy)methyl]furan-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-[(2-methylphenoxy)methyl]furan-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.